2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2S/c1-8-12(21)19(15)13(18-17-8)22-7-11(20)16-6-9-2-4-10(14)5-3-9/h2-5H,6-7,15H2,1H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXSFNQRXBXEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfanyl group can form specific interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazine-Based Acetamides
| Compound Name | Substituent on Acetamide Nitrogen | Key Structural Features |
|---|---|---|
| 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide | 4-fluorobenzyl | - Fluorine atom at para position on benzyl group |
| 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide | 2,4-dimethylphenyl | - Two methyl groups at ortho and para positions |
| 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide | 4-chlorophenyl | - Chlorine atom at para position on phenyl group |
Substituent Effects and Implications
The substituent on the acetamide nitrogen significantly influences physicochemical and pharmacological properties:
Lipophilicity: Fluorine’s moderate hydrophobicity balances solubility and membrane permeability, which is critical for bioavailability.
2,4-Dimethylphenyl Group (CAS RN: 381716-93-4):
- Steric Bulk: Methyl groups at ortho and para positions increase steric hindrance, which may reduce binding to sterically sensitive targets.
- Hydrophobicity: Enhanced lipophilicity could improve tissue penetration but may compromise aqueous solubility .
4-Chlorophenyl Group (CAS RN: 540772-30-3):
- Lipophilicity and Toxicity: Chlorine’s higher lipophilicity may enhance membrane permeability but raises concerns about bioaccumulation and toxicity.
- Electron-Withdrawing Effects: The Cl atom’s inductive effect could polarize the aromatic ring, altering electronic interactions with biological targets .
Biological Activity
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a derivative of the triazine family, which has garnered attention due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.38 g/mol. The structure features a triazine ring linked to a thio group and an acetamide moiety, which are crucial for its biological activity.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of triazine derivatives against various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. The IC50 values for related compounds were reported as follows:
These findings suggest that the compound may possess similar cytotoxic properties worthy of further investigation.
The mechanism by which triazine derivatives exert their effects often involves DNA intercalation and inhibition of anti-apoptotic proteins such as Bcl-2. Molecular docking studies indicate that these compounds can bind to DNA through stacking interactions and inhibit Bcl-2, promoting apoptosis in cancer cells .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other similar compounds, a summary table is provided below:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| P1 | MOLT-4 | 7.1 ± 1.1 | DNA intercalation & Bcl-2 inhibition |
| P11 | MCF-7 | 15.4 ± 2.9 | DNA intercalation & Bcl-2 inhibition |
| 2-(Thio) | Various | TBD | TBD |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the synthesis and biological evaluation of triazine derivatives, several compounds were tested for their anticancer activity against multiple cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxicity profiles, underscoring the importance of structural variations in enhancing biological activity .
Case Study 2: Molecular Docking Analysis
Molecular docking studies performed on related compounds revealed that they bind effectively to both DNA and Bcl-2 active sites, providing insights into their potential as dual-action therapeutic agents . This case study illustrates the relevance of computational methods in predicting the biological behavior of novel compounds.
Q & A
Q. What are the standard synthetic routes for synthesizing 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the 1,2,4-triazin-3-yl core. Key steps include:
- Thioether formation : Reacting a thiol-containing intermediate (e.g., 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol) with a bromo- or chloroacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Amide coupling : Introducing the 4-fluorobenzyl group via nucleophilic substitution or coupling agents like EDCI/HOBt . Reaction conditions (temperature: 60–80°C, inert atmosphere) and solvent choice (DMF, THF) are critical for yield optimization. Intermediates should be purified via column chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and functional group integration (e.g., thioether linkage at C3 of the triazine ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detect characteristic bands (e.g., C=O at ~1680 cm⁻¹, N-H stretching from the acetamide) .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can reaction yields be optimized for the thioether formation step?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Catalysts : Additives like KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours conventional) while maintaining >80% yield .
- Workup strategies : Precipitation in ice-cwater removes unreacted starting materials, minimizing column chromatography .
Q. How to resolve contradictions in reported biological activity data across structural analogs?
- Purity validation : Ensure >95% purity via HPLC to exclude confounding effects from impurities .
- Structure-Activity Relationship (SAR) analysis : Compare analogs with modifications to the triazine core, fluorobenzyl group, or thioacetamide linker (see Table 1) .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity variations due to substituent changes (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) .
Table 1 : SAR of Triazine-Thioacetamide Analogs
| Substituent on Triazine | Biological Activity (IC₅₀, μM) | Key Structural Feature |
|---|---|---|
| 4-Amino-6-methyl | 12.3 (Enzyme X inhibition) | Enhanced H-bonding |
| 4-Nitro-6-ethyl | >100 (Inactive) | Electron-withdrawing |
| 4-Amino-6-phenyl | 8.7 (Anticancer) | Hydrophobic interaction |
Q. What methodologies are recommended for evaluating this compound’s pharmacokinetic (PK) properties?
- In vitro assays :
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
- CYP450 inhibition : Screen against CYP3A4/2D9 isoforms using fluorometric assays .
- In vivo PK studies : Administer to rodent models (IV/PO) and measure plasma half-life (t₁/₂), bioavailability (F%), and clearance using LC-MS/MS .
Q. How to design experiments to probe the mechanism of action for this compound?
- Target identification :
- Chemical proteomics : Use a biotinylated probe of the compound for pull-down assays coupled with LC-MS/MS .
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to identify dysregulated pathways (e.g., MAPK/STAT3) .
Data Interpretation & Validation
Q. How to address inconsistent biological activity between in vitro and in vivo models?
- Metabolic stability : Check for rapid hepatic metabolism using liver microsomes .
- Solubility limitations : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles to enhance bioavailability .
- Dose optimization : Conduct dose-ranging studies to identify efficacious yet non-toxic concentrations .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH-dependent stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Light/heat stress testing : Expose to 40°C/75% RH or UV light for 14 days to assess photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
